1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one
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Overview
Description
1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one is a complex organic compound characterized by its unique spiro structure, which involves a fusion of an indole and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylindole with 2,6-diphenyl-4H-pyran-4-one under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products
Oxidation: Formation of 1-oxo-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one.
Reduction: Formation of 1-hydroxy-2’,6’-diphenylspiro[indoline-2,4’-pyran]-3(1H)-one.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The indole and pyran rings can participate in π-π stacking interactions, which are crucial in binding to proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2’,6’-diphenylspiro[indoline-2,4’-pyran]-3(1H)-one: A reduced form of the original compound.
2’,6’-Diphenylspiro[indole-2,4’-pyran]-3(1H)-one: Lacks the hydroxyl group, affecting its reactivity and binding properties.
1-Methoxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one: Contains a methoxy group instead of a hydroxyl group, altering its chemical behavior.
Uniqueness
1-Hydroxy-2’,6’-diphenylspiro[indole-2,4’-pyran]-3(1H)-one is unique due to its specific combination of functional groups and spiro structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
40576-49-6 |
---|---|
Molecular Formula |
C24H17NO3 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3-one |
InChI |
InChI=1S/C24H17NO3/c26-23-19-13-7-8-14-20(19)25(27)24(23)15-21(17-9-3-1-4-10-17)28-22(16-24)18-11-5-2-6-12-18/h1-16,27H |
InChI Key |
PXGXLJFCFPNPKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3(C=C(O2)C4=CC=CC=C4)C(=O)C5=CC=CC=C5N3O |
Origin of Product |
United States |
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